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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972

Introduction: Sophoraflavanone H is a complex prenylated flavonoid, specifically classified as
a flavonostilbene. It features a flavanone moiety fused with a resveratrol-type stilbene unit.
Such hybrid structures, isolated from plants of the Sophora genus, are of significant interest to
researchers for their potential bioactivities, including antimicrobial and antitumor properties.
The structural elucidation of these complex natural products relies heavily on a combination of
modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This guide provides a technical summary of the spectroscopic data and methodologies relevant
to the characterization of Sophoraflavanone H and related compounds. Due to the limited
accessibility of the specific numerical data from its original 1991 publication, representative
data from closely related and well-documented flavanones from the Sophora genus are
presented to illustrate the characteristic spectral features.

Data Presentation: Spectroscopic Sighatures

The structural confirmation of complex flavonoids is achieved by interpreting the combined data
from NMR, MS, and IR analyses. The following tables summarize the key quantitative data
expected for a compound with the Sophoraflavanone H structure.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the elemental
composition of the molecule. For Sophoraflavanone H (C29H2407), the expected molecular
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weight is 484.1522 g/mol . Techniques like Electrospray lonization (ESI) or Fast Atom
Bombardment (FAB) are typically used.

Technique lon Mode Observed m/z Formula Interpretation

Protonated

HR-FAB-MS Positive [M+H]*+ C20H2507 )
molecular ion

Fragmentation
pattern reveals
structural
components
ESI-MS/MS Positive Varies . (e.g., loss of
stilbene or
flavanone parts,
retro-Diels-Alder

fragmentation)

[1].

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The

data is typically recorded using KBr pellets.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment

O-H stretching (phenolic
~3350 Broad, Strong

hydroxyl groups)[2]
~3050 Medium-Weak Aromatic C-H stretching[3]
~2925 Medium Aliphatic C-H stretching

C=0 stretching (flavanone
~1630 Strong

carbonyl group)[3]

) Aromatic C=C ring

1600-1450 Medium-Strong )

stretching[2][3]
~1250 Strong C-O stretching (aryl ether)
~1170 Medium C-0O stretching (phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H and 13C NMR are the most powerful tools for elucidating the detailed carbon-hydrogen

framework of a molecule. Spectra are typically recorded in deuterated solvents like acetone-de

or DMSO-ds. The following represents a table of expected chemical shifts for the core

flavanone and stilbene moieties.

Table 1: Representative *H NMR Data (Note: Data is illustrative for the compound class)
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Chemical Shift (5,

Coupling Constant

Proton Position Multiplicity

ppm) (3, Hz)
H-2 ~5.5 dd ~12,3
H-3a ~3.1 dd ~17,12
H-3b ~2.8 dd ~17,3
H-6 ~6.1 d 2.2
H-8 ~6.0 d 2.2
H-2' ~7.2 d 8.5
H-5' ~6.5 dd 85,24
H-6' ~6.4 d 24
Stilbene Protons 6.2-7.5 m
OH groups 9.0-125 brs

Table 2: Representative 13C NMR Data (Note: Data is illustrative for the compound class)
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Carbon Position Chemical Shift (6, ppm)
C-2 ~79.0
C-3 ~43.0
C-4 ~196.0
C-4a ~102.5
C-5 ~164.0
C-6 ~96.0
C-7 ~167.0
C-8 ~95.0
C-8a ~162.0
C-1 ~116.0
Stilbene Carbons 105 - 158

Experimental Protocols

Detailed and precise experimental procedures are fundamental to obtaining high-quality,
reproducible spectroscopic data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 3-5 mg of the purified flavonoid is dissolved in 0.5-0.6
mL of a deuterated solvent (e.g., acetone-ds, methanol-ds4, or DMSO-de) in @ 5 mm NMR
tube. Tetramethylsilane (TMS) is often added as an internal standard (& = 0.00 ppm).

¢ Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating
at a proton frequency of 400, 500, or 600 MHz.

e H NMR Acquisition: Standard 1D proton spectra are recorded to observe chemical shifts,
signal integrations, and coupling patterns.
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e 13C NMR Acquisition: 1D carbon spectra, often with proton decoupling (e.g., PENDANT or
DEPT), are acquired to identify all unique carbon signals and determine their type (CHs,
CHz, CH, C).

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): Used to identify proton-proton (*H-*H) spin-spin
coupling networks, establishing connectivity within molecular fragments.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded *H and 3C
nuclei, allowing for the assignment of protons to their corresponding carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond)
correlations between *H and 13C nuclei, which is critical for connecting molecular
fragments and establishing the overall molecular structure.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like
methanol or acetonitrile, often with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

e Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is
commonly used.

« lonization: Electrospray lonization (ESI) is a soft ionization technique widely used for
flavonoids, allowing for the detection of the intact molecular ion with minimal fragmentation. It
can be run in either positive ([M+H]*) or negative ([M-H]~) ion mode.

o Data Acquisition:

o Full Scan MS: The instrument scans a wide mass range to detect the molecular ion and
determine its accurate mass, from which the elemental formula can be calculated.

o Tandem MS (MS/MS): The molecular ion is isolated, fragmented (e.qg., via collision-
induced dissociation - CID), and the resulting fragment ions are analyzed. This provides
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detailed structural information and helps to identify characteristic substructures.

Infrared (IR) Spectroscopy

e Sample Preparation: A small amount of the dry, purified compound (1-2 mg) is finely ground
with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high
pressure to form a thin, transparent pellet.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample
pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument
measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400
cm™1). The final spectrum is usually plotted as transmittance (%) versus wavenumber (cm~1).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic
analysis of a natural product like Sophoraflavanone H.
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Caption: Workflow for Natural Product Structure Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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